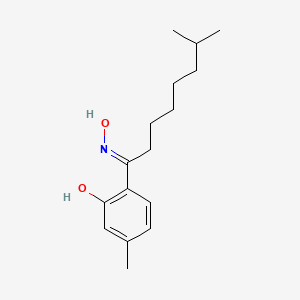
2,4-Diamino-1-(piperazin-1-yl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Diamino-1-(piperazin-1-yl)butan-1-one is a chemical compound with the molecular formula C8H18N4O It is known for its unique structure, which includes both amino and piperazine functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-1-(piperazin-1-yl)butan-1-one typically involves the reaction of piperazine with a suitable precursor containing the 2,4-diaminobutanone moiety. One common method involves the condensation of piperazine with 2,4-diaminobutanone under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a form suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Diamino-1-(piperazin-1-yl)butan-1-one undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different analogs.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs .
Aplicaciones Científicas De Investigación
2,4-Diamino-1-(piperazin-1-yl)butan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an inhibitor of specific enzymes.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,4-Diamino-1-(piperazin-1-yl)butan-1-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of dipeptidyl peptidase II (DPP II), an enzyme involved in various biological processes. The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its effects .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 2,4-Diamino-1-(piperazin-1-yl)butan-1-one include:
- 1-(1-piperazinyl)-2-Propen-1-one
- 2-piperazin-1-yl-1H-quinazolin-4-one
- 4-[4-(pyrimidin-2-yl)piperazin-1-yl]butan-1-ol .
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
| 620947-80-0 | |
Fórmula molecular |
C8H18N4O |
Peso molecular |
186.26 g/mol |
Nombre IUPAC |
2,4-diamino-1-piperazin-1-ylbutan-1-one |
InChI |
InChI=1S/C8H18N4O/c9-2-1-7(10)8(13)12-5-3-11-4-6-12/h7,11H,1-6,9-10H2 |
Clave InChI |
WRBYJQJHVAKNBW-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C(=O)C(CCN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(Iodomethyl)-6-methoxy-4,5-bis(phenylmethoxy)oxan-3-yl] methanesulfonate](/img/structure/B13750383.png)





